Apixaban acid-13C,d3

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

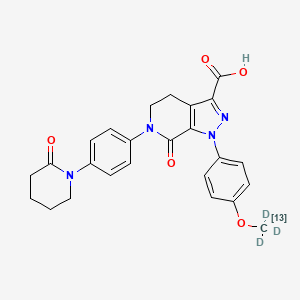

C25H24N4O5 |

|---|---|

Molekulargewicht |

464.5 g/mol |

IUPAC-Name |

7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trideuterio(113C)methoxy)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylic acid |

InChI |

InChI=1S/C25H24N4O5/c1-34-19-11-9-18(10-12-19)29-23-20(22(26-29)25(32)33)13-15-28(24(23)31)17-7-5-16(6-8-17)27-14-3-2-4-21(27)30/h5-12H,2-4,13-15H2,1H3,(H,32,33)/i1+1D3 |

InChI-Schlüssel |

PPUHOTDYJQGTAE-KQORAOOSSA-N |

Isomerische SMILES |

[2H][13C]([2H])([2H])OC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)O |

Kanonische SMILES |

COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Role of Apixaban Acid-13C,d3 in Modern Drug Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the application of Apixaban acid-13C,d3 in scientific research. Primarily utilized as a stable isotope-labeled internal standard, this compound is pivotal for the accurate quantification of the anticoagulant drug Apixaban in complex biological matrices. Its use is fundamental in pharmacokinetic studies, therapeutic drug monitoring, and metabolic research, ensuring the reliability and precision of bioanalytical methods.

Core Application: An Internal Standard in Mass Spectrometry

This compound is a deuterated and 13C-labeled analog of Apixaban.[1] This stable isotope labeling renders it nearly chemically identical to the parent drug, Apixaban, but with a distinct molecular weight. This property is crucial for its function as an internal standard in analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

When added to a biological sample, such as plasma, at a known concentration, this compound co-elutes with the unlabeled Apixaban during chromatography and exhibits similar ionization efficiency in the mass spectrometer.[1] By comparing the signal intensity of the analyte (Apixaban) to that of the internal standard (this compound), researchers can correct for variations in sample preparation, injection volume, and instrument response. This significantly enhances the accuracy and precision of quantitative analyses.[1]

Key Research Areas

The primary application of this compound is in the quantitative analysis of Apixaban for various research purposes:

-

Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of Apixaban in preclinical and clinical studies. Accurate concentration measurements are essential to understand the drug's behavior in the body over time.[1]

-

Therapeutic Drug Monitoring (TDM): In specific clinical situations, monitoring Apixaban plasma concentrations can be crucial to ensure therapeutic efficacy while minimizing bleeding risks.

-

Metabolic Research: Investigating the biotransformation of Apixaban into its various metabolites.[2]

-

Bioequivalence Studies: Comparing the pharmacokinetic profiles of a generic version of Apixaban to the innovator product.

Experimental Protocols and Data

The following sections detail the methodologies and quantitative data from key studies employing this compound as an internal standard for Apixaban quantification.

Sample Preparation Methodologies

Effective sample preparation is critical to remove interfering substances from the biological matrix before LC-MS/MS analysis. Several techniques have been successfully validated:

-

Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte and internal standard from the aqueous plasma sample into an immiscible organic solvent.[3][4]

-

Protein Precipitation (PP): A simpler and faster method where a solvent like methanol or acetonitrile is added to the plasma to precipitate proteins, which are then removed by centrifugation.[1][5]

-

Solid-Phase Extraction (SPE): A more selective method where the analyte and internal standard are retained on a solid sorbent while interferences are washed away. The purified compounds are then eluted with a suitable solvent.

Chromatographic and Mass Spectrometric Conditions

The separation of Apixaban and its internal standard is typically achieved using reverse-phase high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC). The subsequent detection and quantification are performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Below is a summary of typical parameters from a validated LC-MS/MS method for the estimation of Apixaban in human plasma using this compound as an internal standard.[3][4]

| Parameter | Value |

| Chromatography | |

| Column | Thermo Beta basic-8, 100 mm x 4.6 mm, 5µ |

| Mobile Phase | Acetonitrile: Ammonium formate buffer pH 4.2 (70:30 v/v) |

| Flow Rate | 1.0 mL/minute |

| Elution Time (Apixaban) | ~1.2 minutes |

| Elution Time (this compound) | ~1.2 minutes |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI) Positive |

| MRM Transition (Apixaban) | m/z 460.2 > 443.2 |

| MRM Transition (this compound) | m/z 464.2 > 447.4 |

Method Validation Data

The performance of bioanalytical methods using this compound is rigorously validated to ensure reliability. Key validation parameters from a representative study are summarized below.[3][4]

| Validation Parameter | Result |

| Linearity Range | 1.00 - 301.52 ng/mL (r² ≥ 0.99) |

| Lower Limit of Quantitation (LLOQ) | 1.00 ng/mL |

| Within-Run Precision (%CV) | 0.70% - 6.98% |

| Between-Run Precision (%CV) | 0.70% - 6.98% |

| Accuracy | 89.2% - 107.2% |

| Extraction Recovery | >98% for both Apixaban and this compound |

Visualizing Workflows and Pathways

Experimental Workflow for Apixaban Quantification

The following diagram illustrates a typical workflow for the quantification of Apixaban in human plasma using this compound as an internal standard.

Caption: Workflow for Apixaban Quantification in Plasma.

Metabolic Pathway of Apixaban

Understanding the metabolism of Apixaban is crucial for interpreting pharmacokinetic data. The major metabolic pathways include O-demethylation and hydroxylation.[2][6]

Caption: Major Metabolic Pathways of Apixaban.

References

- 1. Quantification of apixaban in human plasma using ultra performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. japsonline.com [japsonline.com]

- 4. japsonline.com [japsonline.com]

- 5. Development and Validation of an HPLC-MS/MS Method for Quantification of Apixaban in Human Plasma | Filonova | Drug development & registration [pharmjournal.ru]

- 6. Apixaban: A Clinical Pharmacokinetic and Pharmacodynamic Review - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Chemical Properties of Apixaban Acid-¹³C,d₃

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of Apixaban Acid-¹³C,d₃, an isotopically labeled metabolite of the direct Factor Xa inhibitor, Apixaban. This document is intended to serve as a core resource for researchers engaged in drug metabolism studies, pharmacokinetic analysis, and other areas of drug development where isotopically labeled standards are essential.

Chemical Identity and Properties

Apixaban Acid-¹³C,d₃ is a stable isotope-labeled derivative of the primary carboxylic acid metabolite of Apixaban. The incorporation of one Carbon-13 atom and three deuterium atoms provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of the unlabeled Apixaban acid metabolite in biological matrices.

Table 1: General and Physicochemical Properties of Apixaban Acid-¹³C,d₃

| Property | Value | Source(s) |

| IUPAC Name | 7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trideuterio(1¹³C)methoxy)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylic acid | [1] |

| Molecular Formula | C₂₄¹³CH₂₁D₃N₄O₅ | [2] |

| Molecular Weight | 464.50 g/mol | [1][2] |

| Exact Mass | 464.19685495 Da | [1] |

| Appearance | Beige solid | [2] |

| Purity | ≥99.0% (HPLC); ≥99% atom ¹³C; ≥99% atom D | [2] |

| Solubility | Data for the closely related Apixaban-¹³C,d₃: DMF: 3 mg/mL; DMSO: 5 mg/mL; Methanol: Slightly Soluble. Specific quantitative data for Apixaban Acid-¹³C,d₃ in various solvents is not publicly available. | [3] |

| Melting Point | Data for the closely related Apixaban-¹³C,d₃: 235-237°C. Specific data for Apixaban Acid-¹³C,d₃ is not publicly available. | |

| pKa | Experimentally determined data for Apixaban Acid-¹³C,d₃ is not publicly available. | |

| LogP | Experimentally determined data for Apixaban Acid-¹³C,d₃ is not publicly available. |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below. These protocols are standard methods applicable to pharmaceutical compounds like Apixaban Acid-¹³C,d₃.

Determination of Aqueous Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

Protocol:

-

Preparation: An excess amount of Apixaban Acid-¹³C,d₃ is added to a known volume of the desired aqueous buffer (e.g., pH 1.2, 4.5, and 6.8) in a sealed, temperature-controlled container.

-

Equilibration: The suspension is agitated at a constant temperature (typically 37 ± 1 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered through a non-adsorptive filter (e.g., 0.45 µm PTFE) to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of Apixaban Acid-¹³C,d₃ in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Replicate Analysis: The experiment should be performed in triplicate to ensure the reliability of the results.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a robust method for determining the dissociation constant (pKa) of ionizable compounds.

Protocol:

-

Sample Preparation: A known amount of Apixaban Acid-¹³C,d₃ is dissolved in a suitable co-solvent (if necessary due to low aqueous solubility) and then diluted with purified water to a known concentration.

-

Titration Setup: The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in the solution.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH). The pH of the solution is recorded after each incremental addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value is determined from the inflection point of the curve.

-

Ionic Strength Adjustment: The ionic strength of the solution should be maintained at a constant level using an inert salt (e.g., KCl).

Determination of Melting Point (Capillary Method)

This method is a standard procedure for determining the melting point of a crystalline solid.

Protocol:

-

Sample Preparation: A small amount of the dry, powdered Apixaban Acid-¹³C,d₃ is packed into a capillary tube.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus with a calibrated thermometer.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (e.g., 1-2 °C per minute) for a more accurate determination.

-

Observation: The temperature at which the substance first begins to melt and the temperature at which the last solid particle disappears are recorded. This range is reported as the melting point.

Biological Context and Pathways

Role of Apixaban in the Coagulation Cascade

The parent compound, Apixaban, is a direct, selective, and reversible inhibitor of Factor Xa (FXa). FXa is a critical enzyme in the coagulation cascade, where the intrinsic and extrinsic pathways converge. It is responsible for the conversion of prothrombin (Factor II) to thrombin (Factor IIa). Thrombin then catalyzes the conversion of fibrinogen to fibrin, which forms the mesh of a blood clot. By inhibiting FXa, Apixaban reduces thrombin generation and, consequently, fibrin formation, thus exerting its anticoagulant effect.

Caption: Apixaban's inhibition of Factor Xa in the coagulation cascade.

Metabolic Pathway of Apixaban

Apixaban is metabolized in the liver primarily through O-demethylation and hydroxylation. The O-demethylation pathway leads to the formation of a carboxylic acid metabolite, which is the parent compound of Apixaban Acid-¹³C,d₃. This metabolite is further conjugated, primarily with sulfate, to facilitate its excretion. The isotopic labeling on the methoxy group allows for precise tracing of this specific metabolic route.

Caption: Major metabolic pathways of Apixaban.

Synthesis and Characterization Workflow

The synthesis of Apixaban Acid-¹³C,d₃ typically involves a multi-step process starting from isotopically labeled precursors. The final product requires rigorous characterization to confirm its identity, purity, and isotopic enrichment.

Caption: General workflow for the synthesis and characterization of Apixaban Acid-¹³C,d₃.

References

In-Depth Technical Guide to Apixaban and its Isotopically Labeled Analog, Apixaban acid-13C,d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the anticoagulant Apixaban and its isotopically labeled internal standard, Apixaban acid-13C,d3. This document outlines the compound's core properties, mechanism of action, pharmacokinetic data, and detailed experimental protocols for its quantification.

Core Compound Data: this compound

This section provides the key identifiers and physicochemical properties of the stable isotope-labeled Apixaban acid. This molecule is critical for use as an internal standard in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accuracy and precision.

| Property | Value | Citation |

| Compound Name | This compound | [1] |

| CAS Number (Unlabeled) | 503614-92-4 | [1] |

| Molecular Weight | 464.50 g/mol | [1] |

| Molecular Formula | C₂₄¹³CH₂₁D₃N₄O₅ | [1] |

| Synonym | 1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic Acid-¹³C,D₃ | [1] |

| Appearance | Beige solid | [1] |

Mechanism of Action: Direct Factor Xa Inhibition

Apixaban is an oral, potent, direct, and highly selective inhibitor of Factor Xa (FXa).[2] Its mechanism of action is central to its anticoagulant effect. Unlike indirect FXa inhibitors, Apixaban's activity does not require antithrombin III.[3][4] It effectively inhibits both free and clot-bound FXa, as well as prothrombinase activity.[2][3] By inhibiting FXa, Apixaban blocks the conversion of prothrombin (Factor II) to thrombin (Factor IIa). This, in turn, reduces thrombin generation and the subsequent formation of fibrin clots.[2][5] While Apixaban has no direct effect on platelet aggregation, it indirectly inhibits thrombin-induced platelet aggregation.[2]

Caption: Apixaban's inhibitory effect on Factor Xa.

Pharmacokinetic Properties of Apixaban

The pharmacokinetic profile of Apixaban is well-characterized, demonstrating predictable and consistent behavior across various patient populations.[2][6] This allows for fixed-dose regimens without the need for routine coagulation monitoring.[2]

| Parameter | Value | Citation |

| Absolute Oral Bioavailability | ~50% (for doses up to 10 mg) | [2][4][6] |

| Time to Maximum Concentration (Tmax) | 3-4 hours | [2][4] |

| Apparent Elimination Half-life (t½) | ~12 hours | [2][4][6] |

| Plasma Protein Binding | ~87% | [4] |

| Volume of Distribution (Vd) | ~21 L | [3][4] |

| Total Plasma Clearance | ~3.3 L/h | [2] |

| Renal Clearance | ~27% of total clearance | [2][6] |

| Metabolism | Primarily metabolized by CYP3A4.[4] | [4] |

| Elimination Pathways | Metabolism, biliary excretion, and direct intestinal excretion.[2][6] | [2][6] |

Experimental Protocols

Accurate quantification of Apixaban in biological matrices is crucial for both clinical monitoring in specific situations and for research and development. Below are summaries of established analytical methods.

Quantification of Apixaban in Human Plasma by UPLC-MS/MS

This method provides high sensitivity and selectivity for the determination of Apixaban concentrations in plasma.

Objective: To establish a robust analytical method for determining plasma levels of Apixaban using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[7]

Methodology:

-

Sample Preparation: Plasma samples are prepared by protein precipitation. Whole blood is collected in EDTA-K₃ tubes and centrifuged at 3,000 rpm for 10 minutes at 4°C to isolate the plasma. The plasma is then stored at -70°C until analysis.[7] For analysis, an extraction buffer and a precipitation reagent containing an isotope-labeled internal standard (e.g., Apixaban-¹³C,d₃) are added to the plasma samples.[8] The samples are then vortexed and centrifuged to separate the precipitated proteins.[8]

-

Chromatographic Separation: The separation is performed on a Thermo Hypersil GOLD column using a gradient elution method.[7] The mobile phase typically consists of two solvents:

-

Solvent A: 2.5 mM ammonium formate (pH 3.0)

-

Solvent B: 100% methanol containing 0.1% formic acid[7]

-

-

Mass Spectrometry Detection: The mass detector is operated in the electrospray ionization (ESI) positive mode for the quantification of Apixaban.[7]

-

Validation: The method is validated for linearity, accuracy, precision, and stability to ensure reliable results. Linearity should be established with a coefficient of determination (r²) ≥ 0.997.[7]

References

- 1. esschemco.com [esschemco.com]

- 2. Apixaban: A Clinical Pharmacokinetic and Pharmacodynamic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Apixaban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Apixaban - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Quantification of apixaban in human plasma using ultra performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Automated Thrombin Generation Assay for Rivaroxaban, Apixaban, and Edoxaban Measurements [frontiersin.org]

Decoding the Certificate of Analysis for Apixaban Acid-13C,d3: A Technical Guide

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for an isotopically labeled compound like Apixaban acid-13C,d3 is a critical document. It provides the essential data to ensure the quality, identity, and purity of the material, which is paramount for its use in quantitative bioanalytical studies, typically as an internal standard. This guide offers an in-depth explanation of the data presented in a typical CoA for this compound, complete with detailed experimental methodologies and visual workflows.

Understanding the Analyte: this compound

Apixaban is a potent, orally bioavailable, and selective inhibitor of blood coagulation factor Xa, widely used for the prevention and treatment of thromboembolic diseases.[1] Apixaban acid is a related compound and potential impurity or metabolite. The isotopically labeled version, this compound, incorporates one Carbon-13 atom and three Deuterium atoms into its structure. This stable isotope labeling results in a molecule with a higher mass than the unlabeled counterpart, making it an ideal internal standard for quantification of Apixaban and its metabolites in biological matrices using mass spectrometry-based methods.[1][2]

Quantitative Data Summary

The quantitative data from a Certificate of Analysis provides a snapshot of the material's quality. The following tables summarize the key analytical results for a representative lot of this compound.

Table 1: General Properties

| Parameter | Specification | Source |

| Chemical Name | 1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic Acid-13C,D3 | [3] |

| CAS Number | 503614-92-4 (unlabeled) | [3] |

| Molecular Formula | C₂₄¹³CH₂₁D₃N₄O₅ | [3] |

| Molecular Weight | 464.50 g/mol | [3] |

| Appearance | Beige solid | [3] |

Table 2: Purity and Isotopic Enrichment

| Parameter | Result | Method | Source |

| Purity (HPLC) | 99.0% | HPLC | [3] |

| Isotopic Purity (¹³C) | 99% atom | Mass Spectrometry | [3] |

| Isotopic Purity (D) | 99% atom | Mass Spectrometry | [3] |

Experimental Protocols

A Certificate of Analysis relies on a series of rigorous analytical tests to verify the identity and purity of the compound. Below are detailed methodologies for the key experiments typically cited.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds by separating the main component from any potential impurities.[4][5][6]

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector is typically used.

-

Column: A reversed-phase C18 column (e.g., 4.6 mm x 25 cm, 5 µm particle size) is commonly employed for the separation of Apixaban and its related substances.[4]

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer at pH 4.0) and an organic solvent like acetonitrile is often utilized.[4]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[4]

-

Detection: UV detection at a wavelength of approximately 278 nm is suitable for Apixaban and its related compounds.[4]

-

Sample Preparation: A stock solution of this compound is prepared by accurately weighing the substance and dissolving it in a suitable solvent, such as methanol or a mixture of the mobile phase components.[2] This stock solution is then diluted to an appropriate concentration for injection.

-

Data Analysis: The purity is calculated by dividing the peak area of the main component by the total peak area of all components in the chromatogram, expressed as a percentage.

Mass Spectrometry (MS) for Identity and Isotopic Enrichment

Mass spectrometry is a powerful analytical technique used to confirm the molecular weight of the compound and to determine the level of isotopic enrichment.

Methodology:

-

Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS/MS), is used.

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is a common method for analyzing Apixaban and its analogues.

-

Mass Analysis: The instrument is set to scan for the expected mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺. For this compound, the expected m/z would be approximately 465.5. The analysis will also look for the presence of the unlabeled compound (m/z ~461.5) to determine isotopic purity.

-

Sample Introduction: The sample, prepared as for HPLC analysis, is introduced into the mass spectrometer.

-

Data Analysis: The resulting mass spectrum is analyzed to confirm that the major peak corresponds to the expected molecular weight of the labeled compound. The relative intensities of the peaks for the labeled and unlabeled species are used to calculate the isotopic enrichment.

Mandatory Visualizations

Experimental Workflow for Certificate of Analysis Generation

The following diagram illustrates the logical flow of the analytical process, from sample reception to the final issuance of the Certificate of Analysis.

Caption: Workflow for the generation of a Certificate of Analysis.

Role of this compound as an Internal Standard

This diagram illustrates the logical relationship and application of this compound as an internal standard in a quantitative bioanalytical assay.

Caption: Use of this compound in quantitative analysis.

References

- 1. caymanchem.com [caymanchem.com]

- 2. japsonline.com [japsonline.com]

- 3. esschemco.com [esschemco.com]

- 4. neuroquantology.com [neuroquantology.com]

- 5. Analytical Methods for the Determination of Apixaban in Pharmaceuticals and Biological Matrices: A Systematic Review. | Semantic Scholar [semanticscholar.org]

- 6. tandfonline.com [tandfonline.com]

Commercial Suppliers and Technical Guide for Apixaban Acid-¹³C,d₃

For researchers, scientists, and drug development professionals engaged in the study of Apixaban, a direct factor Xa inhibitor, the availability of high-quality, isotopically labeled internal standards is crucial for accurate bioanalytical and pharmacokinetic studies. This technical guide provides an in-depth overview of the commercial suppliers of Apixaban acid-¹³C,d₃, its technical specifications, and relevant experimental protocols for its use.

Commercial Supplier Overview

Several commercial suppliers provide Apixaban acid-¹³C,d₃ and its closely related amide analog, Apixaban-¹³C,d₃, for research purposes. These labeled compounds are essential for use as internal standards in quantitative analysis by mass spectrometry. Below is a summary of the offerings from various suppliers.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Additional Notes |

| ESS Chem Co. | Apixaban Acid-¹³C,d₃ | 503614-92-4 (unlabeled) | C₂₄¹³CH₂₁D₃N₄O₅ | 99.0% by HPLC; 99% atom ¹³C; 99% atom D | Lot: GR-9-093; Appearance: Beige solid.[1] |

| ESS Chem Co. | Apixaban-¹³C,d₃ | 1261393-15-0 | C₂₄¹³CH₂₂D₃N₅O₄ | 97.2% by HPLC; 99% atom ¹³C; 99% atom D | Lot: GR-14-199; Appearance: Off-white solid.[2][3] |

| Cayman Chemical | Apixaban-¹³C,d₃ | 1261393-15-0 | C₂₄[¹³C]H₂₂D₃N₅O₄ | ≥99% deuterated forms (d₁-d₃) | Intended for use as an internal standard for the quantification of apixaban by GC- or LC-MS.[4] |

| LGC Standards | Apixaban-¹³C, d₃ | 1261393-15-0 | C₂₄¹³CH₂₂D₃N₅O₄ | >95% (HPLC) | Storage Temperature: +4°C.[5] |

| MedchemExpress | Apixaban acid-¹³C,d₃ | Not Specified | Not Specified | Not Specified | Described as the deuterium and ¹³C labeled Apixaban acid.[6] |

| Acanthus Research | Apixaban-¹³C,d₃ | 1261393-15-0 | C₂₄¹³CH₂₂D₃N₅O₄ | Not Specified | Product Number: API-16-001.[7] |

Experimental Protocols

Isotopically labeled Apixaban, such as Apixaban acid-¹³C,d₃ or Apixaban-¹³C,d₃, is primarily utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Apixaban in biological matrices like human plasma.

Protocol for Quantification of Apixaban in Human Plasma using LC-MS/MS

This protocol is based on a validated method for the estimation of Apixaban in human plasma.[8][9]

1. Materials and Reagents:

-

Apixaban reference standard

-

Apixaban-¹³C,d₃ (Internal Standard)

-

HPLC grade methanol

-

HPLC grade acetonitrile

-

Ammonium formate buffer (pH 4.2)

-

Human plasma (blank)

2. Preparation of Stock and Working Solutions:

-

Apixaban Stock Solution (1.0 mg/mL): Accurately weigh approximately 5 mg of Apixaban and dissolve it in 5 mL of HPLC grade methanol.[8]

-

Internal Standard (IS) Stock Solution: Prepare a stock solution of Apixaban-¹³C,d₃ in a similar manner.

-

Working Solutions: Prepare further dilutions of the Apixaban stock solution in a 50:50 (v/v) mixture of methanol and Milli-Q water to create calibration standards and quality control (QC) samples by spiking into blank human plasma.[8]

3. Sample Preparation (Liquid-Liquid Extraction):

-

To a polypropylene tube, add an aliquot of human plasma sample (containing either calibration standard, QC, or unknown concentration of Apixaban).

-

Add the internal standard working solution.

-

Perform liquid-liquid extraction using an appropriate organic solvent.

-

Vortex the mixture and then centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

4. LC-MS/MS Instrumental Conditions:

-

LC Column: Thermo Beta basic-8, 100 mm x 4.6 mm, 5μ[8]

-

Mobile Phase: Acetonitrile and Ammonium formate buffer pH 4.2 (70:30 v/v)[8]

-

Flow Rate: 1.0 mL/minute with a 1:1 post-column split[8]

-

Run Time: Approximately 3.0 minutes[8]

-

Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

-

MRM Transitions:

5. Data Analysis:

-

Quantify Apixaban concentration by calculating the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios against the nominal concentrations of the calibration standards. The calibration curve should be linear (r² ≥ 0.99) over the desired concentration range (e.g., 1.0 - 301.52 ng/mL).[8]

Apixaban Metabolism and Pharmacokinetics

Apixaban is eliminated through multiple pathways, including metabolism and excretion of the unchanged drug. The primary metabolic pathways include O-demethylation, hydroxylation, and subsequent sulfation of the hydroxylated O-demethyl metabolite.[10][11] The major enzyme involved in the metabolism of apixaban is CYP3A4.[12]

Apixaban Metabolic Pathway

The following diagram illustrates the major metabolic transformations of Apixaban.

Caption: Major metabolic pathways of Apixaban.

Experimental Workflow for Pharmacokinetic Studies

The use of Apixaban acid-¹³C,d₃ as an internal standard is integral to pharmacokinetic studies. The general workflow for such a study is depicted below.

Caption: General workflow for a pharmacokinetic study of Apixaban.

References

- 1. esschemco.com [esschemco.com]

- 2. esschemco.com [esschemco.com]

- 3. esschemco.com [esschemco.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Apixaban-13C, d3 | CAS 1261393-15-0 | LGC Standards [lgcstandards.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Apixaban-13C,D3 - Acanthus Research [acanthusresearch.com]

- 8. japsonline.com [japsonline.com]

- 9. researchgate.net [researchgate.net]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Apixaban | C25H25N5O4 | CID 10182969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. portalcris.lsmuni.lt [portalcris.lsmuni.lt]

Safety and handling guidelines for Apixaban acid-13C,d3

An In-depth Technical Guide to the Safe Handling and Use of Apixaban acid-13C,d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound, an isotopically labeled compound crucial for metabolism, pharmacokinetic studies, and as an internal standard in quantitative analysis. Adherence to these guidelines is essential to ensure personnel safety and maintain the integrity of experimental results.

Compound Identification and Properties

This compound is a stable isotope-labeled version of the apixaban acid metabolite. The incorporation of carbon-13 and deuterium atoms makes it an ideal internal standard for mass spectrometry-based bioanalysis.[1][2]

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of the compound. Data for the more common Apixaban-13C,d3 is also included for comparison where specific data for the acid form is unavailable.

| Property | This compound | Apixaban-13C,d3 | Data Source(s) |

| Synonyms | 1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic Acid-13C,D3 | 4,5,6,7-tetrahydro-1-[4-(methoxy-13C-d3)phenyl]-7-oxo-6-[4-(2-oxo-1-piperidinyl)phenyl]-1H-pyrazolo[3,4-c]pyridine-3-carboxamide | [3][4] |

| CAS Number | 503614-92-4 (Unlabeled) | 1261393-15-0 | [3][5] |

| Molecular Formula | C₂₄¹³CH₂₁D₃N₄O₅ | C₂₄¹³CH₂₂D₃N₅O₄ | [3][5] |

| Molecular Weight | 464.50 g/mol | 463.5 g/mol | [3][5] |

| Appearance | Beige solid | Solid | [3][5] |

| Purity | Not specified | ≥99% deuterated forms | [5] |

| Melting Point | No data available | 235 - 237 °C | [6] |

| Solubility | DMSO, Methanol | DMF: 3 mg/ml; DMSO: 5 mg/ml; Methanol: Slightly Soluble | [3][5] |

| Stability | Stable under recommended storage conditions | ≥ 4 years at -20°C | [3][5] |

Hazard Identification and Safety Precautions

This compound may be harmful if inhaled, swallowed, or absorbed through the skin and may cause irritation to the eyes, skin, and respiratory tract.[3][4] The primary hazard identified is the potential for organ damage through prolonged or repeated exposure.[3]

GHS Hazard Statements

| Code | Statement |

| H372 | Causes damage to organs through prolonged or repeated exposure.[3] |

| H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled.[4] |

| H315 | Causes skin irritation.[4] |

| H319 | Causes serious eye irritation.[4] |

Precautionary Measures

| Code | Statement |

| P201/P202 | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[3] |

| P260 | Do not breathe dust/fume/gas/mist/vapors/spray.[3] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3] |

| P308+P313 | IF exposed or concerned: Get medical advice/attention.[3] |

Handling and Storage

Proper handling and storage are critical to ensure the compound's stability and to protect laboratory personnel.

-

Handling : Handle in a well-ventilated area, preferably within a fume hood or a process enclosure to keep airborne levels low.[3] Avoid the formation of dust and aerosols.[3] All equipment containing the material should be properly grounded.[3] Personnel should wear appropriate Personal Protective Equipment (PPE) as detailed in Section 5.0.

-

Storage : Store in a tightly sealed container. The recommended long-term storage temperature is -20°C.[3] For short-term storage, +4°C is also cited.[7]

Accidental Release and First Aid Measures

Accidental Release

In case of a spill, do not let the product enter drains.[3] Sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[3]

First Aid

| Exposure Route | First Aid Protocol | Data Source(s) |

| Inhalation | Move the person to fresh air. If breathing is difficult, seek immediate medical attention. | [3] |

| Skin Contact | Immediately wash the affected area with plenty of water and non-abrasive soap. Remove contaminated clothing. If irritation persists, seek medical attention. | [3] |

| Eye Contact | Immediately flush eyes with running water for at least 15 minutes, keeping eyelids open. Remove contact lenses if present and easy to do. Seek medical attention. | [3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the Safety Data Sheet (SDS) or product label. | [3] |

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

-

Respiratory Protection : In case of insufficient ventilation or potential for dust formation, wear a suitable particulate filter respirator (e.g., NIOSH-approved N95 or equivalent).[3][8]

-

Hand Protection : Wear appropriate chemical-resistant gloves. Dispose of contaminated gloves after use in accordance with good laboratory practices.[3]

-

Eye Protection : Use safety glasses with side-shields conforming to government standards such as NIOSH (US) or EN166 (EU).[3]

-

Skin and Body Protection : Wear a lab coat or other appropriate protective clothing to prevent skin exposure.[3]

Experimental Protocol: Preparation of Internal Standard Stock Solution

This protocol outlines a general procedure for preparing a stock solution of this compound for use as an internal standard in LC-MS analysis.

6.1 Materials

-

This compound solid

-

Class A volumetric flasks

-

Calibrated analytical balance

-

Calibrated pipettes

-

HPLC or MS-grade solvent (e.g., DMSO, Methanol)

-

Vortex mixer and/or sonicator

6.2 Procedure

-

Equilibration : Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.

-

Weighing : Accurately weigh the desired amount of the solid compound using an analytical balance. Perform this step in a fume hood or ventilated enclosure.

-

Dissolution : Quantitatively transfer the weighed solid to a Class A volumetric flask of appropriate size. Add a portion of the chosen solvent (e.g., DMSO) to dissolve the solid, using a vortex mixer or sonicator if necessary.

-

Dilution : Once fully dissolved, dilute to the final volume with the same solvent. Mix thoroughly to ensure a homogenous solution. This is the primary stock solution.

-

Working Solutions : Prepare intermediate and final working solutions by performing serial dilutions of the stock solution with the appropriate analytical buffer or solvent.

-

Storage : Store the stock and working solutions in tightly sealed, clearly labeled containers at -20°C or as determined by stability studies.[3]

Safe Handling Workflow

The following diagram illustrates the lifecycle of this compound within a laboratory setting, emphasizing key safety and handling checkpoints.

Caption: Workflow for Safe Handling of this compound.

Disposal Considerations

Dispose of unused product and contaminated packaging in a manner consistent with federal, state, and local regulations.[3] Do not allow the chemical to enter the sewer system. Waste should be handled by a licensed professional waste disposal service.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. symeres.com [symeres.com]

- 3. esschemco.com [esschemco.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. lgcstandards.com [lgcstandards.com]

- 7. Apixaban-13C, d3 | CAS 1261393-15-0 | LGC Standards [lgcstandards.com]

- 8. chemos.de [chemos.de]

Methodological & Application

Application Note: High-Throughput LC-MS/MS Assay for Apixaban in Human Plasma Using a Stable Isotope-Labeled Acid Metabolite as Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of apixaban, a direct factor Xa inhibitor, in human plasma. To ensure accuracy and precision, this method employs a stable isotope-labeled internal standard, Apixaban acid-13C,d3. The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The method is validated over a clinically relevant concentration range and is suitable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring research.

Introduction

Apixaban is an oral anticoagulant widely prescribed for the prevention of stroke and systemic embolism in patients with nonvalvular atrial fibrillation, as well as for the treatment and prevention of deep vein thrombosis and pulmonary embolism. The therapeutic efficacy and safety of apixaban are dependent on maintaining appropriate plasma concentrations. Consequently, a reliable and validated analytical method for its quantification is essential for both clinical research and drug development.[1][2]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the quantification of drugs in biological matrices due to its high sensitivity, selectivity, and speed.[3] The use of a stable isotope-labeled internal standard (SIL-IS) is crucial for correcting for variability in sample preparation and matrix effects. While various deuterated forms of apixaban have been used as internal standards, this method proposes the use of this compound, a stable isotope-labeled version of a major apixaban metabolite. The structural similarity between the analyte and the SIL-IS ensures comparable extraction efficiency and chromatographic behavior, leading to enhanced data quality.

Experimental

Materials and Reagents

-

Apixaban (purity ≥98%)

-

This compound (isotopic purity ≥99%)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

Instrumentation

-

Liquid Chromatograph: UPLC or HPLC system

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Analytical Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

Stock and Working Solutions

-

Apixaban Stock Solution (1 mg/mL): Accurately weigh and dissolve apixaban in methanol.

-

Apixaban Working Solutions: Prepare serial dilutions of the apixaban stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Internal Standard Working Solution (50 ng/mL): Dilute the internal standard stock solution in acetonitrile.

Experimental Protocols

Sample Preparation

A protein precipitation method is employed for the extraction of apixaban and the internal standard from human plasma.

-

Allow plasma samples to thaw at room temperature.

-

Vortex the samples to ensure homogeneity.

-

In a microcentrifuge tube, add 100 µL of plasma sample.

-

Add 25 µL of the internal standard working solution (50 ng/mL this compound in acetonitrile).

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Chromatographic Conditions

| Parameter | Value |

| Column | C18 (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | 10% B to 90% B over 2.5 min, hold for 0.5 min, return to initial conditions |

| Total Run Time | 4.0 minutes |

Mass Spectrometric Conditions

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

| Parameter | Apixaban | This compound |

| Precursor Ion (m/z) | 460.2 | 464.2 |

| Product Ion (m/z) | 443.2 | 447.2 |

| Dwell Time (s) | 0.1 | 0.1 |

| Collision Energy (eV) | 35 | 35 |

| Cone Voltage (V) | 30 | 30 |

Note: The MRM transition for this compound is proposed based on its structure and may require optimization.

Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry).

Linearity

The calibration curve is constructed by plotting the peak area ratio of apixaban to the internal standard against the nominal concentration of apixaban.

| Concentration (ng/mL) |

| 1 |

| 5 |

| 10 |

| 50 |

| 100 |

| 250 |

| 500 |

| 1000 |

The calibration curve should have a correlation coefficient (r²) of ≥0.99.

Accuracy and Precision

The intra- and inter-day accuracy and precision are evaluated by analyzing QC samples at low, medium, and high concentrations.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 1 | ≤20% | ±20% | ≤20% | ±20% |

| Low | 3 | ≤15% | ±15% | ≤15% | ±15% |

| Medium | 150 | ≤15% | ±15% | ≤15% | ±15% |

| High | 750 | ≤15% | ±15% | ≤15% | ±15% |

Recovery and Matrix Effect

The extraction recovery of apixaban and the internal standard should be consistent and reproducible. The matrix effect is assessed to ensure that endogenous plasma components do not interfere with the quantification.

| QC Level | Mean Recovery (%) | Matrix Factor |

| Low | >85% | 0.95 - 1.05 |

| High | >85% | 0.95 - 1.05 |

Visualizations

Caption: Experimental workflow from sample preparation to data analysis.

Caption: Logical relationship of analyte, internal standard, and methodology.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and high-throughput solution for the quantification of apixaban in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures the reliability of the results by compensating for matrix effects and procedural variability. This application note offers a comprehensive protocol that can be readily implemented in research laboratories for pharmacokinetic and other related studies of apixaban.

References

Application Note and Protocol for the Quantification of Apixaban using Apixaban acid-¹³C,d₃ as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apixaban is an oral, direct, and highly selective factor Xa inhibitor used for the prevention and treatment of thromboembolic diseases. Accurate and reliable quantification of Apixaban in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This document provides a detailed protocol for the determination of Apixaban in human plasma using a stable isotope-labeled internal standard, Apixaban acid-¹³C,d₃, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard for quantitative LC-MS/MS analysis as it compensates for variability in sample preparation and matrix effects, thereby ensuring high accuracy and precision.

Experimental Protocols

This protocol is based on established and validated LC-MS/MS methods for Apixaban quantification.[1][2][3]

1. Materials and Reagents

-

Apixaban analytical standard

-

Human plasma (with K₂EDTA as anticoagulant)

-

HPLC grade methanol

-

HPLC grade acetonitrile

-

Ammonium formate

-

Formic acid

-

Milli-Q water or equivalent

-

Extraction solvent (e.g., ethyl acetate or a mixture of organic solvents)

2. Stock and Working Solutions Preparation

-

Apixaban Stock Solution (1 mg/mL): Accurately weigh approximately 5 mg of Apixaban and dissolve it in 5 mL of methanol.[3] Store at 2-8°C.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of Apixaban acid-¹³C,d₃ and dissolve it in 1 mL of methanol. Store at 2-8°C.

-

Working Solutions: Prepare serial dilutions of the Apixaban stock solution in a mixture of methanol and water (50:50, v/v) to create calibration standards and quality control (QC) samples.[3] Similarly, prepare a working solution of the internal standard.

3. Sample Preparation (Liquid-Liquid Extraction)

This protocol describes a liquid-liquid extraction (LLE) method for sample cleanup.[1][2][3] Alternatively, solid-phase extraction (SPE) can be used.

-

Thaw plasma samples at room temperature and vortex to ensure homogeneity.[2]

-

Pipette 200 µL of plasma into a clean microcentrifuge tube.

-

Add a specific volume of the internal standard working solution to each plasma sample (except for blank samples).

-

Vortex mix for 30 seconds.

-

Add 1 mL of the extraction solvent.

-

Vortex mix for 5 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in a specific volume of the mobile phase.

-

Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

Caption: Liquid-Liquid Extraction Workflow for Plasma Samples.

4. LC-MS/MS Conditions

The following are typical LC-MS/MS parameters. Optimization may be required based on the specific instrumentation used.

-

Liquid Chromatography (LC)

-

Column: Thermo Beta basic-8, 100 mm x 4.6 mm, 5µm or equivalent C18 column.[1][2][3]

-

Mobile Phase: Acetonitrile and Ammonium formate buffer (pH 4.2) in a ratio of 70:30 (v/v).[1][2][3]

-

Flow Rate: 1.0 mL/min with a 1:1 split post-column.[1][2][3]

-

Injection Volume: 10 µL.

-

Column Temperature: Ambient or controlled (e.g., 40°C).

-

-

Mass Spectrometry (MS/MS)

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Optimize other MS parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.

-

Caption: General Analytical Workflow for LC-MS/MS.

Data Presentation

The quantitative performance of the method is summarized in the tables below. These values are compiled from a validated LC-MS/MS method for the estimation of Apixaban in human plasma.[1][2][3]

Table 1: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 1.0 - 301.52 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.99 |

| Lower Limit of Quantitation (LLOQ) | 1.0 ng/mL |

| Extraction Recovery | >98% |

Table 2: Precision and Accuracy

| QC Level | Within-Run Precision (%CV) | Between-Run Precision (%CV) | Accuracy (%) |

| Low QC | 0.70 - 6.98 | 0.70 - 6.98 | 89.2 - 107.2 |

| Medium QC | 0.70 - 6.98 | 0.70 - 6.98 | 89.2 - 107.2 |

| High QC | 0.70 - 6.98 | 0.70 - 6.98 | 89.2 - 107.2 |

The described LC-MS/MS method utilizing Apixaban acid-¹³C,d₃ as an internal standard provides a sensitive, specific, and reliable approach for the quantification of Apixaban in human plasma. The protocol is robust, with excellent precision and accuracy over a wide linear range, making it suitable for various research and clinical applications. The detailed experimental workflow and validated performance metrics presented in this application note serve as a comprehensive guide for researchers and drug development professionals.

References

Application Notes and Protocols for Apixaban Quantification in Plasma

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the preparation of plasma samples for the quantitative analysis of apixaban, a direct factor Xa inhibitor. The protocols outlined below—Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction—are widely used in bioanalytical laboratories and have been validated for use with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Accurate quantification of apixaban in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. Sample preparation is a critical step to remove interfering substances, such as proteins and phospholipids, which can suppress the ionization of the analyte and lead to inaccurate results. The choice of sample preparation technique depends on factors such as the required sensitivity, sample throughput, and the complexity of the sample matrix. This document provides a comparative overview of the most common techniques and detailed protocols for their implementation.

Comparison of Sample Preparation Techniques

The selection of an appropriate sample preparation method is a balance between recovery, cleanliness, speed, and cost. Below is a summary of quantitative data for the three main techniques discussed.

| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Recovery | ~15-105%[1][2][3] | >98%[4][5] | >73%[6][7] |

| Lower Limit of Quantification (LLOQ) | 1 - 9.7 ng/mL[1][2] | 1 ng/mL[4][5] | 1.01 ng/mL[6][7] |

| Matrix Effect | Ion enhancement observed, but can be compensated with an internal standard[3] | No significant matrix effect observed[4][5] | Matrix effects eliminated[7] |

| Throughput | High | Medium | Medium to Low |

| Cost | Low | Low to Medium | High |

| Cleanliness of Extract | Low | Medium | High |

Experimental Protocols

Protein Precipitation (PPT)

Protein precipitation is a simple and rapid method suitable for high-throughput analysis. It involves the addition of a water-miscible organic solvent to the plasma sample to denature and precipitate proteins. Methanol and acetonitrile are the most commonly used solvents for apixaban extraction.[1][2][8][9]

Materials:

-

Human plasma with anticoagulant (e.g., K3EDTA)

-

Apixaban reference standard

-

Internal standard (IS), e.g., apixaban-d3 or apixaban ¹³CD₃[1][4][5]

-

Methanol or Acetonitrile (HPLC grade)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

Protocol:

-

Thaw frozen plasma samples at room temperature.

-

Vortex the plasma sample to ensure homogeneity.[1]

-

Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.[1]

-

Add 50 µL of the internal standard solution (e.g., 1 µg/mL apixaban-d3 in methanol).[1]

-

Add 450 µL of cold methanol (or 250 µL of acetonitrile).[1][10] The ratio of solvent to plasma is typically 3:1 or 4.5:1 (v/v).

-

Vortex the mixture for 5 minutes to ensure complete protein precipitation.[1]

-

Centrifuge the tubes at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[1][9]

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE)

LLE is a technique that separates compounds based on their relative solubilities in two different immiscible liquids. It generally provides a cleaner extract than PPT.

Materials:

-

Human plasma with anticoagulant

-

Apixaban reference standard

-

Internal standard (IS), e.g., apixaban ¹³CD₃

-

Extraction solvent (e.g., a mixture of organic solvents)

-

pH adjusting solution (if necessary)

-

Polypropylene tubes

-

Vortex mixer

-

Centrifuge

-

Evaporation system (e.g., nitrogen evaporator)

-

Reconstitution solvent

Protocol:

-

Thaw frozen plasma samples at room temperature and vortex to mix.

-

Pipette 250 µL of the plasma sample into a polypropylene tube.[5]

-

Add 50 µL of the internal standard solution.[5]

-

The specific extraction solvent and pH adjustment can vary, but a common approach involves the use of a water-immiscible organic solvent.

-

Vortex the mixture vigorously for a set period (e.g., 10 minutes) to ensure thorough mixing and extraction.

-

Centrifuge the tubes to separate the aqueous and organic layers.

-

Carefully transfer the organic layer containing the analyte and internal standard to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis.

Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that can produce very clean extracts. It utilizes a solid stationary phase to retain the analyte of interest while interfering substances are washed away.

Materials:

-

Human plasma with anticoagulant

-

Apixaban reference standard

-

Internal standard (IS), e.g., apixaban ¹³CD₃

-

SPE cartridges (e.g., Oasis MCX)[11]

-

Conditioning solvent (e.g., methanol)

-

Equilibration solvent (e.g., water)

-

Washing solution (e.g., methanol/water mixture)

-

Elution solvent (e.g., methanol)

-

Centrifuge or vacuum manifold

-

Evaporation system

-

Reconstitution solvent

Protocol:

-

Thaw and vortex the plasma samples.

-

Add the internal standard.

-

Condition the SPE cartridge by passing methanol through it.

-

Equilibrate the cartridge by passing water through it.

-

Load the pre-treated plasma sample onto the cartridge.

-

Wash the cartridge with a methanol/water solution to remove impurities.

-

Elute the apixaban and internal standard from the cartridge with methanol.[7]

-

Evaporate the eluate to dryness under a stream of nitrogen at 50°C.[7]

-

Reconstitute the residue in 1000 µL of the mobile phase for LC-MS/MS analysis.[7]

Visualized Workflows

Protein Precipitation Workflow

Liquid-Liquid Extraction Workflow

Solid-Phase Extraction Workflow

Method Selection Guide

References

- 1. Quantification of apixaban in human plasma using ultra performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rrml.ro [rrml.ro]

- 3. Quantification of Apixaban, Dabigatran, Edoxaban, and Rivaroxaban in Human Serum by UHPLC-MS/MS—Method Development, Validation, and Application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. japsonline.com [japsonline.com]

- 6. A liquid chromatography-tandem mass spectrometry method for the determination of apixaban in human plasma and its application to pharmacokinetics studies in the Indian population - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. A liquid chromatography-tandem mass spectrometry method for the determination of apixaban in human plasma and its application to pharmacokinetics studies in the Indian population - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. Rapid determination of apixaban concentration in human plasma by liquid chromatography/tandem mass spectrometry: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. akjournals.com [akjournals.com]

- 10. a protein precipitation extraction method [protocols.io]

- 11. waters.com [waters.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Application Note: High-Throughput UPLC-MS/MS Quantification of Apixaban in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive UPLC-MS/MS method for the quantification of apixaban, a direct factor Xa inhibitor, in human plasma. The method utilizes a stable isotope-labeled internal standard (Apixaban-¹³CD₃) for accurate and precise quantification. Sample preparation is achieved through a straightforward protein precipitation or liquid-liquid extraction protocol, followed by rapid chromatographic separation on a C18 column. Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The method was validated over a linear range of 1.0 to 301.52 ng/mL and demonstrated excellent accuracy, precision, and recovery, making it suitable for pharmacokinetic studies and clinical research.

Introduction

Apixaban is an oral anticoagulant that requires careful monitoring in certain clinical situations to ensure safety and efficacy. While traditional coagulation assays can be used, they may lack the specificity and sensitivity of mass spectrometry-based methods.[1] UPLC-MS/MS offers a direct and highly selective approach for the quantification of apixaban in complex biological matrices like plasma.[1] The use of a stable isotope-labeled internal standard (IS) is crucial to correct for matrix effects and variations in instrument response, thereby ensuring the reliability of the results. This application note provides a detailed protocol for the quantification of apixaban in human plasma using UPLC-MS/MS with an apixaban-¹³CD₃ internal standard.

Experimental

Materials and Reagents

-

Apixaban reference standard

-

Formic acid (LC-MS grade)[1]

-

Human plasma (K₂EDTA)

-

Ultrapure water

Instrumentation

-

Analytical column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or Thermo Beta basic-8, 5µ, 100 mm x 4.6 mm[2][3][4][5]

Sample Preparation

Two primary methods for sample preparation are presented: protein precipitation and liquid-liquid extraction.

-

Protein Precipitation: To 100 µL of plasma, add 50 µL of the internal standard working solution (e.g., 1 µg/mL apixaban-d3 in methanol).[1] Then, add 450 µL of methanol, vortex for 5 minutes, and centrifuge at 13,000 rpm for 10 minutes.[1] The supernatant is then transferred for analysis.[1]

-

Liquid-Liquid Extraction: To a plasma sample, add the internal standard.[2][3][4] Extraction is then performed using an organic solvent mixture, such as ethyl acetate and methyl tertiary butyl ether.[3] After vortexing and centrifugation, the organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.

UPLC Conditions

A typical gradient chromatographic separation is employed:

| Parameter | Value |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[5] |

| Mobile Phase A | 2.5 mM Ammonium formate (pH 3.0) in water[1] |

| Mobile Phase B | 0.1% Formic acid in 100% methanol[1] |

| Flow Rate | 0.35 mL/min[1] |

| Gradient | 45% A (0-0.2 min), 15% A (0.2-2.0 min), 45% A (2.0-3.0 min)[1] |

| Column Temperature | 35 °C[5] |

| Injection Volume | 1-5 µL |

| Run Time | 3.0 minutes[1][2][3][4] |

MS/MS Conditions

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode.

| Parameter | Value |

| Ionization Mode | ESI Positive[1] |

| Capillary Voltage | Optimized for instrument |

| Cone Voltage | Optimized for instrument |

| Desolvation Temperature | Optimized for instrument |

| Desolvation Gas Flow | Optimized for instrument |

| MRM Transitions | Apixaban: 460.2 > 443.2 m/z; Apixaban-¹³CD₃: 464.2 > 447.4 m/z[2][3][4] |

Results and Discussion

The UPLC-MS/MS method demonstrated excellent performance for the quantification of apixaban in human plasma.

Linearity and Sensitivity

The method was linear over the concentration range of 1.0 to 301.52 ng/mL, with a coefficient of determination (r²) of ≥0.99.[2][3][4] The lower limit of quantification (LLOQ) was established at 1.0 ng/mL.[2][3][4]

Accuracy and Precision

The accuracy and precision of the method were evaluated at multiple quality control (QC) concentrations.

| QC Level | Within-Run Precision (%CV) | Between-Run Precision (%CV) | Accuracy (%) |

| Low | < 7.0 | < 7.0 | 89.2 - 107.2 |

| Medium | < 7.0 | < 7.0 | 89.2 - 107.2 |

| High | < 7.0 | < 7.0 | 89.2 - 107.2 |

| Data synthesized from reported ranges.[2][3][4] |

Recovery

The extraction recovery of apixaban and the internal standard was consistently high, exceeding 98% for the liquid-liquid extraction method.[2][3][4]

Protocols

Protocol 1: Stock and Working Solution Preparation

-

Apixaban Stock Solution (1 mg/mL): Accurately weigh approximately 5 mg of apixaban and dissolve it in 5 mL of methanol.[2]

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 2 mg of Apixaban-¹³CD₃ and dissolve it in 2 mL of methanol.[2]

-

Working Solutions: Prepare working solutions of apixaban and the internal standard by diluting the stock solutions with a 50:50 methanol:water mixture.[2]

Protocol 2: Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.

-

Add 50 µL of the internal standard working solution.

-

Add 450 µL of methanol.

-

Vortex for 5 minutes.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

Visualizations

Caption: UPLC-MS/MS experimental workflow for apixaban quantification.

References

- 1. Quantification of apixaban in human plasma using ultra performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. japsonline.com [japsonline.com]

- 3. researchgate.net [researchgate.net]

- 4. japsonline.com [japsonline.com]

- 5. waters.com [waters.com]

- 6. Quantification of Apixaban, Dabigatran, Edoxaban, and Rivaroxaban in Human Serum by UHPLC-MS/MS—Method Development, Validation, and Application - PMC [pmc.ncbi.nlm.nih.gov]

Application of Apixaban acid-¹³C,d₃ in Pharmacokinetic Studies: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Apixaban acid-¹³C,d₃ as an internal standard in pharmacokinetic (PK) studies of Apixaban. The use of a stable isotope-labeled internal standard is crucial for correcting for variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of bioanalytical methods.

Introduction to Apixaban and its Pharmacokinetics

Apixaban is an oral, potent, and highly selective direct inhibitor of activated coagulation factor X (FXa).[1] By inhibiting FXa, apixaban decreases thrombin generation and the development of thrombi.[2] It is widely used for the prevention and treatment of thromboembolic disorders.[2] Understanding its pharmacokinetic profile is essential for optimizing dosing regimens and ensuring patient safety.

Apixaban is rapidly absorbed, reaching maximum plasma concentrations (Cmax) 3 to 4 hours after oral administration, and has a half-life of approximately 12 hours.[2][3] Its elimination occurs through multiple pathways, including metabolism, biliary excretion, and direct intestinal excretion, with about 27% of the total clearance being renal.[2][3] The primary metabolic pathways for apixaban involve O-demethylation, hydroxylation, and subsequent sulfation of the hydroxylated O-demethyl metabolite.[2][4]

Role of Apixaban acid-¹³C,d₃ in Pharmacokinetic Analysis

In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard (SIL-IS) is the gold standard. Apixaban acid-¹³C,d₃ serves as an ideal internal standard for Apixaban quantification due to its identical chemical and physical properties to the unlabeled analyte. This ensures that it behaves similarly during sample extraction, chromatography, and ionization, thus effectively compensating for any analytical variability.

Quantitative Data Summary

The following tables summarize key parameters from validated LC-MS/MS methods for the quantification of Apixaban using Apixaban acid-¹³C,d₃ as an internal standard.

Table 1: LC-MS/MS Method Parameters for Apixaban Quantification

| Parameter | Details | Reference |

| Analyte | Apixaban | [5][6][7] |

| Internal Standard (IS) | Apixaban acid-¹³C,d₃ | [5][6][7] |

| Biological Matrix | Human Plasma | [5][6][7] |

| Extraction Method | Liquid-Liquid Extraction or Protein Precipitation | [5][6][7][8] |

| Chromatographic Column | Thermo Beta basic-8, 100 mm x 4.6 mm, 5μ or ACQUITY UPLC BEH C18, 1.7 µm, 2.1 mm x 50 mm | [5][6][7] |

| Mobile Phase | Acetonitrile and Ammonium formate buffer (pH 4.2) or Acetonitrile and Water with 0.1% formic acid | [5][6][7] |

| Flow Rate | 0.5 - 1.0 mL/min | [5][6][7] |

| Ionization Mode | Electrospray Ionization Positive (ESI+) | |

| MRM Transition (Apixaban) | m/z 460.2 > 443.2 | [5][6][7] |

| MRM Transition (IS) | m/z 464.2 > 447.4 | [5][6][7] |

| Linearity Range | 1.0 - 301.52 ng/mL | [5][6][7] |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | [5][6][7] |

Table 2: Method Validation Parameters

| Parameter | Result | Reference |

| Linearity (r²) | ≥0.99 | [5][6][7] |

| Extraction Recovery (Apixaban) | >98% | [5][6][7] |

| Extraction Recovery (IS) | >98% | [5][6][7] |

| Within-run Precision | 0.70% - 6.98% | [5][6][7] |

| Between-run Precision | 0.70% - 6.98% | [5][6][7] |

| Accuracy | 89.2% - 107.2% | [5][6][7] |

Experimental Protocols

Preparation of Stock and Working Solutions

-

Apixaban Stock Solution (1 mg/mL): Accurately weigh approximately 5 mg of Apixaban and dissolve it in 5 mL of HPLC-grade methanol. Store this solution at 2-8°C for up to 8 days.[7]

-

Internal Standard Stock Solution (Concentration as required): Prepare a stock solution of Apixaban acid-¹³C,d₃ in methanol.

-

Working Solutions: Prepare serial dilutions of the Apixaban stock solution in a mixture of methanol and water (50:50, v/v) to create calibration standards and quality control (QC) samples.[7] The internal standard working solution is also prepared by diluting its stock solution in the same solvent.

Sample Preparation (Liquid-Liquid Extraction)

-

To 250 µL of plasma sample in a polypropylene tube, add 50 µL of the internal standard working solution. For blank samples, add 50 µL of the dilution solution.

-

Add 100 µL of 1% ortho-phosphoric acid and 250 µL of formic acid and vortex.

-

Add 2 mL of an organic solvent mixture of ethyl acetate and methyl tertiary butyl ether (70:30, v/v).

-

Vortex the mixture for a specified time.

-

Centrifuge the samples at approximately 4090 rcf for 4 minutes at 5°C.[7]

-

Transfer 1 mL of the supernatant to a clean tube.

-

Evaporate the supernatant to dryness at 50°C under a stream of nitrogen.[7]

-

Reconstitute the dried residue with 0.5 mL of a solution consisting of acetonitrile and MilliQ water (70:30, v/v).[7]

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

LC System: A high-performance liquid chromatography system capable of gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization source.

-

Chromatographic Conditions:

-

MS/MS Conditions:

Visualizations

References

- 1. Apixaban - Metabolism, Pharmacologic Properties and Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Apixaban: A Clinical Pharmacokinetic and Pharmacodynamic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Apixaban metabolism and pharmacokinetics after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. japsonline.com [japsonline.com]

- 6. researchgate.net [researchgate.net]

- 7. japsonline.com [japsonline.com]

- 8. Quantification of apixaban in human plasma using ultra performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Bioanalytical Method for Apixaban in Human Plasma using a Labeled Internal Standard and LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive high-throughput method for the quantification of apixaban in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The assay utilizes a stable isotope-labeled internal standard (Apixaban-¹³CD₃) for accurate and precise quantification. Sample preparation is streamlined through a simple protein precipitation procedure. The method is validated over a clinically relevant concentration range and demonstrates excellent performance in terms of linearity, accuracy, precision, and stability, making it suitable for pharmacokinetic studies and therapeutic drug monitoring in drug development.

Introduction

Apixaban is a direct oral anticoagulant that acts as a selective inhibitor of Factor Xa.[1] Accurate measurement of its concentration in plasma is crucial for pharmacokinetic and bioequivalence studies.[2] LC-MS/MS has become the reference method for the quantification of direct oral anticoagulants due to its high sensitivity, selectivity, and robustness.[3][4] This document provides a detailed protocol for a validated bioanalytical method for apixaban in human plasma, employing a labeled internal standard to ensure high-quality data.

Experimental

Materials and Reagents

-

Apixaban reference standard

-

Apixaban-¹³CD₃ internal standard (IS)

-

Methanol (HPLC grade)[1]

-

Acetonitrile (HPLC grade)[2]

-

Formic acid (LC-MS grade)[5]

-

Ammonium formate (analytical grade)[6]

-

Deionized water[5]

-

Drug-free human plasma (containing K₃EDTA as anticoagulant)[5]

Instrumentation

-

Liquid Chromatography System: Acquity™ UPLC or equivalent[5]

-

Mass Spectrometer: Xevo TQ-MS Triple Quadrupole Tandem Mass Spectrometer or equivalent[5]

-

Analytical Column: Thermo Hypersil Gold C18 (150 x 2.1 mm, 1.9 µm) or equivalent[5]

Preparation of Solutions

-

Apixaban Stock Solution (1 mg/mL): Accurately weigh and dissolve apixaban in methanol.[4][5]

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Apixaban-¹³CD₃ in methanol.[1]

-

Working Solutions: Prepare serial dilutions of the apixaban stock solution in methanol to create calibration curve and quality control (QC) working solutions.[5] A typical concentration for the IS working solution is 1 µg/mL in methanol.[5]

Sample Preparation

A protein precipitation method is employed for sample preparation.[4][5]

-

Thaw plasma samples completely at room temperature.[5]

-

Vortex the plasma samples briefly.[5]

-

To a microcentrifuge tube, add 100 µL of the plasma sample.[5]

-

Add 50 µL of the internal standard working solution (e.g., 1 µg/mL Apixaban-¹³CD₃ in methanol).[5]

-

Add 450 µL of methanol.[5]

-

Vortex gently for 5 minutes.[5]

-

Centrifuge at 13,000 rpm for 10 minutes.[5]

-

Transfer the supernatant to a vial for LC-MS/MS analysis.[5]

Alternatively, a liquid-liquid extraction can be performed.[6][7]

LC-MS/MS Conditions

The analysis is performed using a UPLC system coupled to a tandem mass spectrometer.[5]

-

Mobile Phase A: 2.5 mM ammonium formate (pH 3.0) in water.[5]

-

Mobile Phase B: 100% methanol with 0.1% formic acid.[5]

-

Flow Rate: 0.35 mL/min.[5]

-

Gradient:

-

0-0.2 min: 45% A

-

0.2-0.5 min: 15% A

-

0.5-2.0 min: 15% A

-

2.0-2.1 min: 45% A

-

2.1-3.0 min: 45% A[5]

-

-

Column Temperature: 40°C[5]

-

Autosampler Temperature: 10°C[5]

-

Ionization Mode: Electrospray Ionization (ESI) Positive[5]

-

Multiple Reaction Monitoring (MRM) Transitions:

Results and Discussion

The method was validated according to the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[3][5]

Linearity and Sensitivity

The method demonstrated excellent linearity over the concentration range of 1 to 500 ng/mL.[5] The coefficient of correlation (r) for the calibration curves was consistently greater than 0.997.[5] The lower limit of quantification (LLOQ) was established at 1 ng/mL, providing sufficient sensitivity for pharmacokinetic studies.[5][6]

Accuracy and Precision